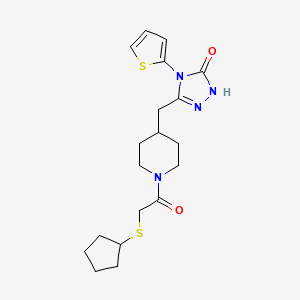
3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that appears to be related to a class of compounds with potential antimycotic activity. The structure suggests the presence of a triazole moiety, which is a five-membered heterocyclic ring containing three nitrogen atoms, known for its relevance in pharmaceutical chemistry due to its resemblance to the peptide bond and its ability to mimic biological properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic building blocks such as amino acids or hydrazides. For instance, a related piperidine derivative is obtained from L-valine, which undergoes further reactions to form carbanions that can react with electrophiles . Similarly, the synthesis of triazoline-thiones, which are structurally related to the compound , involves the reaction of hydrazide with isothiocyanates followed by cyclization . These methods indicate that the synthesis of the compound would likely involve multi-step reactions, including the formation of carbanions and cyclization processes.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and heterocyclic systems. The piperidine ring is a common motif in medicinal chemistry, often providing conformational rigidity and a basic nitrogen atom that can be crucial for biological activity . The thiophene moiety is another important feature, known for its aromaticity and ability to engage in pi-stacking interactions, which could be beneficial for binding to biological targets . The triazole ring is a versatile scaffold that can participate in hydrogen bonding and can act as a bioisostere for various functional groups .
Chemical Reactions Analysis
The compound likely undergoes electrophilic substitution reactions, as indicated by the study of carbanions reacting with electrophiles . The presence of sulfur atoms suggests that the compound could also participate in reactions involving cleavage of C-S bonds, which could be used for further functionalization or for the release of active species in a biological setting . The triazole ring could potentially engage in nucleophilic substitution reactions, given the electron-deficient nature of the triazole's carbon adjacent to the nitrogen atoms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple heteroatoms (nitrogen and sulfur) and aromatic systems would influence its solubility, polarity, and potential for forming hydrogen bonds. These properties are crucial for the compound's bioavailability and interaction with biological targets. The antimycotic activity observed in related compounds suggests that the compound may also exhibit similar biological properties, potentially acting against fungal organisms by interfering with essential enzymes or cellular structures .
Scientific Research Applications
Synthesis and Chemical Characterization
One of the scientific research applications of compounds similar to 3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one involves the synthesis and chemical characterization of heterocyclic compounds. For example, a study described the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides through a reaction involving piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, primary amines, and excess formaldehyde, yielding the compounds in 36–52% yields (Dotsenko et al., 2012).
Biological Activity and Potential Applications
The chemical structure of the query compound suggests potential biological activity, which is a common area of investigation for compounds with similar frameworks. For instance, a study on aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines, which share structural similarities with the query compound, evaluated these derivatives as potential herbicides and plant growth regulators. The study found that compounds with a combination of piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group exhibited the greatest herbicidal activity against Triticum aestivum. Furthermore, compounds with a piperazine ring and 4-halogenophenylthiocarbamoyl group showed high herbicidal activity, while a compound with an unsubstituted phenylcarbamoyl group directly connected to the piperazine ring demonstrated cytokinin-like activity, significantly stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova et al., 2014).
Antimicrobial and Antifungal Properties
Research on novel heterocyclic compounds, including triazole derivatives, often explores their antimicrobial and antifungal properties. For example, a study synthesized a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1,3,4-oxadiazoles, which were evaluated for their in vitro antibacterial and antifungal activities. The compounds showed significant antibacterial activity and moderate antifungal activity, comparable to standard treatments. The study also conducted structure-based investigations using docking studies to correlate the experimental inhibitory potencies with the molecular structures (Vankadari et al., 2013).
properties
IUPAC Name |
3-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S2/c24-17(13-27-15-4-1-2-5-15)22-9-7-14(8-10-22)12-16-20-21-19(25)23(16)18-6-3-11-26-18/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAKMTWKOHZOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)
![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)
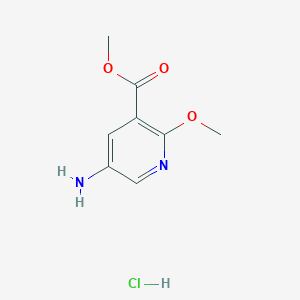
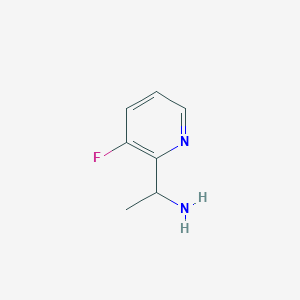
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

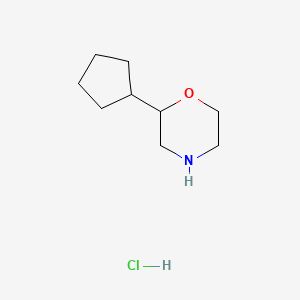

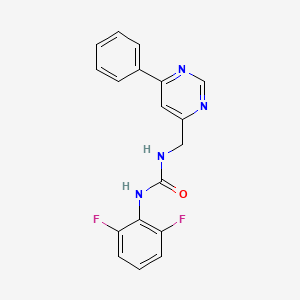
![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)